Larotinib is a novel small molecule drug classified as an epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) antagonist. It is primarily investigated for its therapeutic potential in treating advanced esophageal squamous cell carcinoma, particularly in patients exhibiting EGFR overexpression or amplification. As a first-generation EGFR tyrosine kinase inhibitor, larotinib aims to inhibit the signaling pathways that promote tumor growth and survival in cancer cells.
Larotinib is categorized under small molecule drugs and is specifically designed to target the EGFR and HER2 pathways. The drug's development is backed by various research organizations, with clinical trials indicating its efficacy and safety profile in treating specific cancer types. Its chemical structure and properties are closely related to other tyrosine kinase inhibitors used in oncology.
The synthesis of larotinib involves several key steps that utilize various chemical reactions to construct its molecular framework. One of the primary synthetic routes includes:
These methods have been refined to enhance yield and reduce production costs, making them suitable for industrial-scale synthesis .
Larotinib's molecular structure features a piperidine ring substituted with a difluorophenyl group. The compound's specific molecular formula is , with a molecular weight of approximately 320.36 g/mol.
Larotinib undergoes various chemical reactions during its synthesis and potential metabolic pathways once administered. Key reactions include:
Larotinib functions primarily by inhibiting the activity of the EGFR and HER2 receptors, which are critical mediators in cell proliferation and survival pathways in cancer cells.
Relevant data from safety assessments indicate that larotinib possesses manageable toxicity profiles consistent with other EGFR inhibitors, including common side effects such as diarrhea and rash .
Larotinib's primary application lies within oncology, specifically targeting cancers associated with aberrant EGFR signaling:
As research continues, larotinib may find broader applications in personalized medicine approaches targeting specific genetic profiles within tumors .
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8